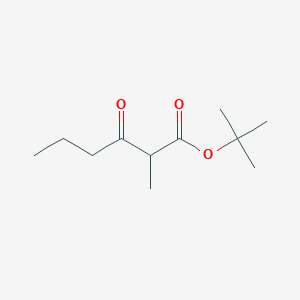

Tert-butyl 2-methyl-3-oxohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-6-7-9(12)8(2)10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHVJVJALJXSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Computational Studies on Tert Butyl 2 Methyl 3 Oxohexanoate and Analogues

Elucidation of Reaction Mechanisms in β-Keto Ester Transformations

The reactivity of β-keto esters is characterized by the presence of multiple functional groups, leading to a variety of possible reaction pathways. Mechanistic studies are essential to unravel these complexities and to control the outcome of their transformations.

Mechanistic Pathways of Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that synthesizes β-keto esters. nih.govresearchgate.net The reaction typically involves the base-catalyzed self-condensation of two ester molecules. masterorganicchemistry.com

The mechanism commences with the deprotonation of the α-hydrogen of an ester molecule by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. nih.gov This results in the formation of a tetrahedral intermediate. rsc.org The subsequent collapse of this intermediate expels an alkoxide group, yielding the β-keto ester. nih.gov

The intramolecular version of this reaction, known as the Dieckmann condensation, is a valuable method for forming cyclic β-keto esters, particularly five- and six-membered rings. masterorganicchemistry.com When two different esters are used, the reaction is termed a "crossed" Claisen condensation. To avoid a complex mixture of products in a crossed Claisen condensation, one of the esters should ideally lack α-hydrogens. thieme-connect.de

Proposed Mechanisms for Palladium-Catalyzed Reactions

Palladium catalysis has significantly expanded the synthetic utility of β-keto esters, particularly their allylic derivatives. nih.gov A key mechanistic feature of these reactions is the generation of π-allylpalladium enolates. nih.gov

The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to an allylic β-keto ester. This is followed by a facile decarboxylation to generate a π-allylpalladium enolate intermediate. nih.gov This versatile intermediate can then undergo a variety of transformations:

Reductive Elimination: The palladium enolate can undergo reductive elimination to form α-allyl ketones. nih.gov

β-Hydrogen Elimination: Elimination of a β-hydrogen from the palladium enolate leads to the formation of α,β-unsaturated ketones. nih.gov

Aldol (B89426) Condensation: Intramolecular aldol condensation can occur if an aldehyde is present in the substrate, leading to cyclic aldol products under neutral conditions. nih.gov

Michael Addition: The palladium enolate can also participate in Michael additions. nih.gov

These palladium-catalyzed reactions offer mild and neutral conditions for transformations that might otherwise require harsh reagents. nih.gov For instance, the decarboxylative hydrogenolysis of substituted allylic β-keto esters can be achieved at room temperature using a mixture of formic acid and triethylamine. nih.gov

More recently, palladium-catalyzed dehydrogenative β′-arylation of β-keto esters has been developed, allowing for the direct formation of C(sp²)–C(sp³) bonds under aerobic conditions. capes.gov.br The mechanism is thought to involve the interplay between the palladium catalyst and a Brønsted acid.

Kinetic and Thermodynamic Studies of Ester Reactivity

The outcome of reactions involving β-keto esters can often be dictated by kinetic versus thermodynamic control. The formation of different enolates from an unsymmetrical β-keto ester is a classic example.

Kinetic Control: Under kinetically controlled conditions (e.g., low temperature, strong, sterically hindered base), the proton that is most accessible and has the lowest activation energy for removal is abstracted. This typically leads to the formation of the less substituted enolate, known as the kinetic enolate. rsc.org

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., higher temperature, weaker base, longer reaction times), an equilibrium is established between the possible enolates. The more stable, more substituted enolate, known as the thermodynamic enolate, will be the major product. rsc.org

Kinetic resolution is a powerful strategy for the synthesis of chiral compounds from racemic mixtures. In the context of β-keto esters, dynamic kinetic resolution (DKR) has been successfully applied. nih.gov In a DKR process, the enantiomers of a racemic starting material are rapidly interconverted while a chiral catalyst selectively reacts with one enantiomer. nih.gov For β-keto esters, this often involves the racemization of the α-stereocenter under basic conditions. nih.gov Chiral N-heterocyclic carbene (NHC) catalysts have been employed in the DKR of β-halo α-keto esters via asymmetric cross-benzoin reactions, yielding highly functionalized products with excellent enantioselectivity. nih.gov

The study of keto-enol tautomerization in aqueous solutions has provided valuable kinetic data. The rate of tautomerization is pH-dependent and can be catalyzed by both acids and bases. muni.cz

Umpolung Chemistry in NHC-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of inducing "umpolung" or polarity inversion. In the context of carbonyl compounds, NHCs can convert traditionally electrophilic carbons into nucleophilic species.

The catalytic cycle of NHC-catalyzed reactions typically begins with the nucleophilic attack of the NHC onto the carbonyl carbon of an aldehyde or a related electrophile. This generates a Breslow intermediate, which is a key species in many NHC-catalyzed transformations. researchgate.netrsc.org This intermediate can then act as a nucleophile.

For β-keto esters and their analogues, NHC catalysis has enabled novel transformations. For example, the dynamic kinetic resolution of β-halo α-keto esters proceeds through an NHC-catalyzed umpolung addition of aldehydes to the racemic keto esters. nih.gov The high chemoselectivity observed is attributed to the greater electrophilicity of the α-keto ester towards the Breslow intermediate. nih.gov

Computational Chemistry and Theoretical Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of β-keto esters and their analogues. These studies provide detailed insights into reaction pathways, transition state structures, and the origins of selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT calculations have been extensively used to investigate the mechanisms of various reactions involving β-keto esters and related compounds. These studies provide a molecular-level understanding that complements experimental observations.

NHC-Catalyzed Reactions: DFT studies on NHC-catalyzed reactions have been particularly insightful. For instance, in the intramolecular crossed-benzoin reaction of a keto-aldehyde, DFT calculations revealed a four-step mechanism: nucleophilic attack of the NHC, formation of the Breslow intermediate, a ring-closure process coupled with proton transfer, and catalyst regeneration. rsc.org The calculations also successfully predicted the stereoselectivity of the reaction by identifying the ring-closure step as the stereoselectivity-determining step. rsc.org In the NHC-catalyzed synthesis of trifluoromethyl dihydropyranones, DFT was used to explore different possible reaction pathways and explain the observed stereoselectivity. researchgate.net

Palladium-Catalyzed Reactions: DFT calculations have also been applied to understand palladium-catalyzed reactions. For example, in the palladium(II)-mediated C–H activation, DFT studies have shown that the formation of a six-membered palladacycle can be kinetically favored, while a five-membered palladacycle is thermodynamically favored. acs.org The higher distortion energy of the transition state for the formation of the five-membered ring was identified as the reason for this kinetic preference. acs.org The composition and structure of new palladium(II) β-ketoesterate complexes, which are potential precursors for focused electron beam induced deposition, have been confirmed using DFT calculations alongside experimental techniques. rsc.org

Kinetic vs. Thermodynamic Control: Theoretical studies have shed light on the factors governing kinetic versus thermodynamic enolate formation from β-functionalized cyclic ketones. rsc.org DFT calculations have highlighted the importance of non-covalent interactions and the role of the counter-ion in directing the regioselectivity of deprotonation. rsc.org

Reactivity of β-Keto Esters: DFT has been employed to analyze the local reactivity of β-keto esters using tools like condensed Fukui functions and the dual descriptor. nih.gov These calculations help to identify the most probable sites for nucleophilic and electrophilic attack within the molecule. nih.gov

The following table summarizes some key findings from DFT studies on reactions involving β-keto esters and their analogues:

| Reaction Type | System Studied | Key DFT Findings |

| NHC-Catalyzed Benzoin Reaction | Intramolecular keto-aldehyde | Ring-closure is the stereoselectivity-determining step. rsc.org |

| Palladium-Catalyzed C-H Activation | Phenylacetate substrates | 6-membered palladacycle is kinetically favored, 5-membered is thermodynamically favored. acs.org |

| Enolate Formation | β-functionalized cyclic ketones | Non-covalent interactions and counter-ion influence regioselectivity. rsc.org |

| Local Reactivity | β-keto ester analogues | Identification of the most susceptible sites for nucleophilic and electrophilic attack. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. While specific MD studies on tert-butyl 2-methyl-3-oxohexanoate are not readily found, research on analogous β-keto esters demonstrates the utility of this method.

For instance, a study on a series of β-keto ester analogues designed as potential antibacterial agents utilized molecular dynamics simulations to explore their interactions with target proteins. nih.govnih.govresearchgate.net In this research, MD simulations were performed to analyze the stability and conformational behavior of the β-keto ester ligands within the binding sites of the LasR and LuxS quorum-sensing proteins. nih.govnih.govresearchgate.net The simulations, typically run for hundreds of nanoseconds, allowed for the detailed examination of the time evolution of the protein-ligand complexes. nih.gov

These simulations can reveal key information, such as:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can assess the stability of the binding pose obtained from initial docking studies.

Conformational Changes: MD simulations can capture the flexibility of the ligand and the protein, showing how they adapt to each other upon binding. This is crucial for understanding the induced-fit mechanisms.

Intermolecular Interactions: The simulations provide a dynamic picture of the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex.

In the case of the studied β-keto ester analogues, the MD calculations were instrumental in confirming the stability of the interactions with the target proteins, with one particular compound showing remarkable stability, especially with the LasR protein. nih.govnih.gov This type of analysis would be directly applicable to understanding how this compound might interact with biological macromolecules, should it be investigated in a similar context. The conformational ensemble generated during an MD simulation can also be used to identify the most populated conformations of the molecule in a given environment.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the reactivity of molecules by examining their electronic structure. nih.gov For β-keto esters, DFT calculations can elucidate various reactivity parameters and predict the most likely sites for nucleophilic or electrophilic attack.

A computational study on a series of β-keto ester analogues employed DFT calculations at the M062x/6-311+G(d,p) level to analyze their reactivity. nih.gov The researchers focused on the keto tautomer, as experimental evidence indicated it to be the predominant form. nih.gov A conformational analysis was first performed to identify the minimum energy conformation before calculating various reactivity indices. nih.gov

Key parameters derived from these quantum chemical calculations include:

Global Reactivity Descriptors: These include chemical potential (μ), hardness (η), and global electrophilicity (ω). These values provide a general indication of the molecule's reactivity.

Local Reactivity Descriptors: Condensed Fukui functions (fk+, fk-) and the condensed dual descriptor (Δfk) are used to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

In the investigation of β-keto ester analogues, the local reactivity study focused on the two carbonyl carbons (the keto C-3 and the ester C-1). nih.gov The results from the condensed dual descriptor calculations for a selection of these analogues are presented in the table below.

| Compound Analogue | Atom | Condensed Dual Descriptor (Δfk) |

|---|---|---|

| 1 | C1 (ester) | 0.63 |

| C3 (keto) | 0.09 | |

| 2 | C1 (ester) | 0.78 |

| C3 (keto) | ||

| 3 | C1 (ester) | 0.60 |

| C3 (keto) | ||

| 6 | C1 (ester) | 0.24 |

| C3 (keto) | 0.26 | |

| 8 | C1 (ester) | 0.49 |

| C3 (keto) | 0.60 |

Data sourced from a study on β-keto ester analogues. nih.gov A positive value indicates a site susceptible to nucleophilic attack, while a negative value suggests susceptibility to electrophilic attack. The larger the positive value, the higher the propensity for nucleophilic attack.

Interestingly, for most of the analogues in the series (like compounds 1, 2, and 3), the ester carbonyl carbon (C1) was predicted to be more susceptible to nucleophilic attack. nih.gov However, for compounds 6 and 8, the keto carbonyl carbon (C3) was found to be the more electrophilic center. nih.gov This highlights how substituents on the β-keto ester scaffold can alter the electronic properties and reactivity of the molecule.

For this compound, similar quantum chemical calculations could predict its reactivity. The presence of the electron-donating methyl group at the α-position and the bulky tert-butyl group on the ester could influence the electron distribution and steric accessibility of the carbonyl carbons, leading to specific reactivity patterns that could be elucidated through such computational methods. DFT calculations have also been used to investigate the mechanism of reactions involving β-keto esters, such as the amination with azadicarboxylates, revealing that the catalyst can act as both a Brønsted base and an acid. nih.gov

Reactivity Profiles and Transformative Chemistry of Tert Butyl 2 Methyl 3 Oxohexanoate

Nucleophilic and Electrophilic Reactivity of β-Keto Esters

The characteristic reactivity of β-keto esters like tert-butyl 2-methyl-3-oxohexanoate stems from the presence of two carbonyl groups separated by a single methylene (B1212753) unit, which in this specific molecule is a methine group due to the methyl substituent. This structure confers both nucleophilic and electrophilic properties.

Nucleophilic Character: The α-hydrogen, located on the carbon between the two carbonyl groups (C2), is significantly more acidic than a typical α-hydrogen of a single ketone or ester. The pKa of the α-hydrogen in a typical β-keto ester is around 11. This increased acidity is due to the formation of a highly stabilized enolate ion upon deprotonation by a base. The negative charge of the enolate is delocalized over the two oxygen atoms and the α-carbon, making it a soft and reactive nucleophile. researchgate.net This enolate can readily participate in reactions by attacking various electrophiles. researchgate.net

Electrophilic Character: The molecule also possesses two electrophilic sites: the carbonyl carbon of the ketone (C3) and the carbonyl carbon of the ester (C1). Nucleophiles can attack these carbons. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophilic attack than the ester carbonyl. pressbooks.pub The lone pair of electrons on the ester's alkoxy oxygen can be delocalized through resonance, which reduces the partial positive charge on the ester carbonyl carbon, making it less electrophilic. pressbooks.pub

The dual reactivity of this compound is summarized below:

| Reactive Site | Chemical Character | Common Reactions |

| α-carbon (C2) | Nucleophilic (as enolate) | Alkylation, Acylation, Michael Addition |

| Ketone Carbonyl (C3) | Electrophilic | Nucleophilic Addition (e.g., reduction) |

| Ester Carbonyl (C1) | Electrophilic | Nucleophilic Acyl Substitution (e.g., transesterification) |

Functional Group Interconversions Involving the Keto and Ester Moieties

The keto and ester groups in this compound can be selectively or simultaneously transformed, leading to a variety of useful products.

Alkylation and Acylation Reactions

The generation of an enolate from this compound by treatment with a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) creates a potent nucleophile at the α-carbon. aklectures.comjove.com Since this position is already substituted with a methyl group, it is a tertiary carbon, and only one additional substituent can be introduced.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. jove.com This is a key step in the acetoacetic ester synthesis, which allows for the construction of more complex ketone frameworks. libretexts.org For this compound, alkylation would yield a quaternary α-carbon. The choice of base and reaction conditions is crucial to prevent side reactions.

Acylation: Similarly, the enolate can be acylated by reacting with acyl chlorides or acid anhydrides. This introduces an acyl group at the α-position, leading to the formation of a β-diketone derivative. Chelated enolates are effective nucleophiles for reactions with acyl halides. researchgate.net

| Reaction | Reagent Example | Product Type |

| Alkylation | Bromoethane (CH₃CH₂Br) | α-Alkyl-α-methyl-β-keto ester |

| Acylation | Acetyl chloride (CH₃COCl) | α-Acyl-α-methyl-β-keto ester |

Selective Reduction of Carbonyl Groups

The ketone carbonyl in β-keto esters can be selectively reduced to a hydroxyl group, yielding β-hydroxy esters, which are valuable chiral building blocks. benthamdirect.com The reduction of this compound produces tert-butyl 3-hydroxy-2-methylhexanoate. Because the α-carbon is a stereocenter, this reduction can lead to two diastereomers: syn and anti. The stereochemical outcome can be controlled by the choice of reducing agent and reaction conditions. researchgate.netbenthamdirect.com

Diastereoselective Reduction Methods:

Chelation-Controlled Reduction: Using a chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent such as a pyridine-borane complex (py·BH₃) typically favors the formation of the syn-isomer. The Lewis acid coordinates to both carbonyl oxygens, creating a rigid cyclic intermediate that directs the hydride attack from a specific face. researchgate.netbenthamdirect.com

Non-Chelation-Controlled Reduction: In the presence of non-chelating Lewis acids (e.g., CeCl₃) and sterically hindered reducing agents like lithium triethylborohydride (LiEt₃BH), the reaction proceeds via a non-chelated transition state, leading preferentially to the anti-isomer. researchgate.netbenthamdirect.com

Biocatalytic Reduction: Enzymes, particularly reductases from baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Klebsiella pneumoniae, can reduce β-keto esters with high diastereo- and enantioselectivity. nih.govacs.org

The table below summarizes common conditions for the diastereoselective reduction of α-substituted β-keto esters.

| Reagent/Catalyst System | Predominant Diastereomer | Reference |

| TiCl₄, py·BH₃ in CH₂Cl₂ | syn | researchgate.netbenthamdirect.com |

| CeCl₃, LiEt₃BH in THF | anti | researchgate.netbenthamdirect.com |

| Saccharomyces cerevisiae (Baker's Yeast) | syn or anti (strain dependent) | nih.govacs.org |

| Klebsiella pneumoniae (NBRC 3319) | syn | researchgate.net |

Transesterification and Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. nih.gov For this compound, this involves replacing the tert-butyl group with a different alkyl or aryl group. The bulky tert-butyl group makes this transformation more challenging than with simple methyl or ethyl esters, often requiring specific catalysts. nih.gov β-Keto esters can be selectively transesterified over other types of esters, likely through an enol intermediate. nih.gov

A variety of catalysts have been developed to facilitate the transesterification of β-keto esters under mild conditions. ucc.ie

| Catalyst | Conditions | Reference |

| Iodine (I₂) | Neat, 80-120 °C | organic-chemistry.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Alcohol as solvent, reflux | researchgate.net |

| Sulfated Zirconia / Borate-Zirconia | Solvent-free | nih.gov |

| Silica-supported Boric Acid (SiO₂–H₃BO₃) | Solvent-free, 80 °C | nih.gov |

| Lanthanum(III) complexes | Hydrocarbon solvent | organic-chemistry.org |

Cyclization Reactions and Heterocycle Formation

The dual functionality of β-keto esters makes them excellent precursors for the synthesis of cyclic compounds, including carbocycles and heterocycles. Intramolecular reactions are particularly powerful for constructing rings.

Intramolecular Aldol (B89426) Condensation and Michael Addition

For an intramolecular reaction to occur, the parent molecule, this compound, must first be modified to contain a second reactive functional group at an appropriate position within the same molecule. For instance, alkylation of its enolate with a molecule containing a Michael acceptor or another carbonyl group would generate a suitable precursor for cyclization.

Intramolecular Aldol Condensation: If the molecule is modified to become a 1,5- or 1,6-dicarbonyl compound, it can undergo an intramolecular aldol condensation. pressbooks.pubfiveable.me Upon treatment with a base, an enolate formed at one position can attack the other carbonyl group, leading to the formation of a five- or six-membered ring, respectively. chemistrysteps.compearson.com

Intramolecular Michael Addition: The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com If the enolate of a β-keto ester is tethered to a Michael acceptor (like an α,β-unsaturated ester or ketone), an intramolecular Michael addition can occur. researchgate.net This reaction is a powerful method for constructing vicinally substituted carbocycles with high stereoselectivity, often rationalized by a chair-like transition state model. researchgate.net The formation of five- and six-membered rings is generally favored.

Synthesis of Substituted Pyrimidines and Other Heterocycles

While specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented, its nature as a β-keto ester makes it a suitable substrate for classical condensation reactions that form heterocyclic systems. β-Keto esters are fundamental building blocks in the synthesis of a wide variety of heterocycles, particularly pyrimidines and pyridines. acs.orgnih.gov

Key synthetic methodologies include:

Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with an amidine. slideshare.netmdpi.com The reaction is typically catalyzed by an acid or base and is a direct route to substituted pyrimidines. A modified Pinner reaction using β-keto esters can yield fully substituted pyrimidine (B1678525) derivatives. mdpi.com The general mechanism allows for the construction of the pyrimidine core, which is a prevalent scaffold in many pharmaceutical compounds. slideshare.net

Biginelli Reaction: A one-pot multicomponent reaction that combines a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones. This acid-catalyzed condensation is a cornerstone of heterocyclic chemistry due to its efficiency and the biological significance of its products.

Hantzsch Pyridine (B92270) Synthesis: This reaction synthesizes dihydropyridines through the condensation of an aldehyde, a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and two equivalents of a β-keto ester. wikipedia.orgfiveable.mescribd.com The resulting dihydropyridine (B1217469) can be subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgorganic-chemistry.org This multicomponent approach is highly valued for its atom economy and ability to generate complex molecules in a single step. wikipedia.org

Table 1: General Heterocycle Syntheses Using β-Keto Esters

| Reaction Name | Substrates | Product Type | Key Features |

|---|---|---|---|

| Pinner Synthesis | β-Keto Ester, Amidine | Substituted Pyrimidine | Direct formation of the pyrimidine ring. slideshare.netmdpi.com |

| Biginelli Reaction | β-Keto Ester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone | One-pot, acid-catalyzed, multicomponent reaction. beilstein-journals.org |

| Hantzsch Synthesis | β-Keto Ester (2 eq.), Aldehyde, Ammonia | Dihydropyridine/ Pyridine | Forms dihydropyridines, which can be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgthermofisher.com |

Novel Reactions and Methodologies Employing β-Keto Esters

The unique structural features of β-keto esters have led to the development of novel synthetic methods that exploit their reactivity for carbon-carbon bond formation and functional group interconversion.

The introduction of an α-methylene group (an exocyclic double bond at the α-position) into a ketone framework yields α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. For β-keto esters like this compound, a common and effective method to achieve this is through a Mannich reaction followed by an elimination step.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. nih.govkhalsacollege.edu.in In the context of a β-keto ester, the reaction proceeds by treating the ester with formaldehyde (B43269) (or a non-enolizable aldehyde) and a secondary amine (such as dimethylamine) to install an aminomethyl group at the α-position. The resulting product is a β-keto ester bearing an α-(dialkylaminomethyl) substituent.

This intermediate can then undergo Hofmann elimination . Treatment with an alkylating agent like methyl iodide converts the tertiary amine into a quaternary ammonium salt, which is an excellent leaving group. Subsequent exposure to a base promotes an E2 elimination, expelling the amine and generating the desired α-methylene-β-keto ester.

Table 2: Two-Step Synthesis of α-Methylene-β-Keto Esters

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acid/Base Catalyst | α-(Dialkylaminomethyl)-β-keto ester | Installs the aminomethyl precursor at the α-position. nih.gov |

| 2 | Hofmann Elimination | 1. Methyl Iodide 2. Base (e.g., NaHCO₃) | α-Methylene-β-keto ester | Eliminates the amine to form the C=C double bond. |

Homologation refers to any reaction that extends a carbon chain by a specific repeating unit, typically a single methylene (-CH2-) group. For compounds derived from β-keto esters, the Arndt-Eistert synthesis is a classic and powerful method for one-carbon homologation. wikipedia.orgscribd.com

The Arndt-Eistert synthesis traditionally converts a carboxylic acid into its next higher homologue. wikipedia.orgmasterorganicchemistry.com To apply this to this compound, the ester would first be hydrolyzed to the corresponding β-keto carboxylic acid. The sequence then proceeds through three key steps:

Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. scribd.com

Diazoketone Formation: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.orgmasterorganicchemistry.com This step requires at least two equivalents of diazomethane to neutralize the HCl byproduct. nrochemistry.com

Wolff Rearrangement: In the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile (like water), the diazoketone undergoes a rearrangement. scribd.comorganic-chemistry.org A molecule of nitrogen gas is lost, and a highly reactive ketene (B1206846) intermediate is formed. This ketene is immediately trapped by the nucleophile. If water is used, the product is the homologated carboxylic acid, now one carbon longer. If an alcohol or amine is used, the corresponding ester or amide is formed. organic-chemistry.org

This reaction is highly valued for its reliability and the fact that the rearrangement step proceeds with retention of stereochemistry at the migrating center. wikipedia.org More broadly, the homologation of ketones can also be achieved by direct reaction with diazo compounds, which can extend the carbon chain adjacent to the keto functional group. acs.orgnih.gov

Table 3: Key Stages of the Arndt-Eistert Homologation

| Stage | Description | Key Reagent(s) | Intermediate |

|---|---|---|---|

| Activation | Conversion of the starting carboxylic acid to a reactive acid chloride. | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Diazoacylation | Reaction of the acid chloride with diazomethane. | Diazomethane (CH₂N₂) | α-Diazoketone |

| Rearrangement | Catalytic rearrangement of the diazoketone to a ketene, followed by nucleophilic capture. | Silver(I) catalyst, Nucleophile (H₂O, ROH, R₂NH) | Ketene |

Applications of Tert Butyl 2 Methyl 3 Oxohexanoate As a Key Synthetic Intermediate

Building Blocks in Complex Molecular Architectures

The strategic placement of functional groups in tert-butyl 2-methyl-3-oxohexanoate allows it to be a foundational component in the assembly of intricate molecular frameworks. Organic building blocks are essential for the modular construction of larger molecules, and this β-keto ester provides a C6 scaffold that can be readily elaborated. nih.gov The presence of both a ketone and an ester group allows for a variety of chemical reactions, such as enolate formation, aldol (B89426) condensations, and conjugate additions, which are fundamental in carbon-carbon bond formation. researchgate.net

The reactivity of the methylene (B1212753) group adjacent to the two carbonyl groups (an active methylene group) makes it a prime site for alkylation, allowing for the introduction of various substituents and the extension of the carbon chain. This feature is particularly useful in the construction of polyketide chains, which are common motifs in many natural products. The ability to control the stereochemistry at the α-carbon is also a significant advantage, enabling the synthesis of specific stereoisomers of complex target molecules. While its application is prominent in the synthesis of specific pharmaceuticals and natural products as detailed in subsequent sections, its fundamental reactivity profile makes it a valuable tool for synthetic chemists aiming to construct diverse and complex molecular architectures. thieme-connect.com

Precursors in Total Synthesis of Natural Products

The total synthesis of natural products is a rigorous field of organic chemistry that aims to prepare complex molecules from simpler, commercially available starting materials. This compound and its derivatives have proven to be instrumental as precursors in the synthesis of several biologically active natural products.

Tert-butyl ester derivatives of 3-oxohexanoate (B1246410) are pivotal intermediates in the construction of these vital side chains. For instance, in the synthesis of atorvastatin, a key intermediate is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. This building block, which contains the necessary chirality for the final drug molecule, is synthesized from precursors that are structurally related to this compound. The tert-butyl ester group serves to protect the carboxylic acid functionality during the multi-step synthesis.

Similarly, in the synthesis of rosuvastatin, intermediates such as tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate are employed. researchgate.net These intermediates are often derived from the stereoselective reduction of a β-keto ester to establish the two chiral centers of the side chain. The use of tert-butyl esters in these synthetic routes is advantageous due to their stability under various reaction conditions and the relative ease of their removal in the final stages of the synthesis.

Table 1: Key Intermediates in Statin Synthesis Derived from Substituted Hexanoates

| Statin | Key Intermediate Structure | Relevance of the Tert-butyl Hexanoate Scaffold |

| Atorvastatin | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | Provides the carbon backbone and the protected carboxylic acid for the chiral side chain. |

| Rosuvastatin | tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Serves as a precursor to the dihydroxyheptenoate side chain, with the tert-butyl ester acting as a protecting group. researchgate.net |

Cembranoids are a class of natural products characterized by a 14-membered carbon ring and are often found in marine organisms. Rameswaralide is a complex cembranoid diterpene with a unique caged structure and potential anti-inflammatory and cytotoxic activities. researchgate.net The total synthesis of such intricate molecules is a significant challenge that requires careful planning and the use of versatile building blocks.

In the total synthesis of rameswaralide, a key strategic element is the construction of its bicyclic core. Research has highlighted the importance of a simple 6,7-bicyclic β-keto ester, which corresponds to the CD-ring system of rameswaralide, as a significant pharmacophore. researchgate.netmidas-pharma.com While the exact starting material may vary, the synthesis of this core often involves the use of β-keto esters that are structurally analogous to this compound. These precursors are crucial for forming the carbocyclic rings and introducing the necessary functional groups. The synthesis of the CD-ring system of rameswaralide has been achieved, yielding a β-keto methyl ester, demonstrating the utility of this class of compounds in accessing the core structure of this complex natural product. midas-pharma.com

Diospongins A and B are natural products that have attracted attention due to their potential application in the treatment of osteoporosis. Their synthesis has been a subject of interest in the synthetic community. Various synthetic strategies have been developed to construct these molecules, often relying on key reactions to build the core tetrahydropyran (B127337) ring and install the correct stereochemistry.

While a direct synthesis starting from this compound is not explicitly detailed in all published routes, the core structure of diospongins features a 1,3-dioxygenated pattern that is often derived from β-keto esters. Synthetic approaches have utilized intermediates such as δ-hydroxy-β-keto esters, which can be obtained from the aldol reaction of a ketone or aldehyde with an ester enolate. midas-pharma.com The diastereoselective reduction of the keto group in these intermediates is a key step in establishing the stereocenters present in the final natural products. The general reactivity of β-keto esters makes them logical precursors for the synthesis of fragments of diospongins A and B.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

Beyond its use in the total synthesis of specific natural products, this compound and its derivatives are valuable in the broader context of medicinal chemistry for the synthesis of pharmaceutical intermediates and lead compounds. nih.gov The tert-butyl group, in particular, can enhance the metabolic stability of a drug molecule by protecting it from enzymatic degradation.

In the development of novel therapeutics, it is often necessary to synthesize a library of related compounds to identify a lead candidate with optimal activity and pharmacokinetic properties. The versatile reactivity of β-keto esters allows for the introduction of a wide range of substituents, making them ideal starting points for such medicinal chemistry campaigns. thieme-connect.com

A notable example is the use of a more complex derivative, tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, as a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This compound was designed to have enhanced metabolic stability and improved tumor delivery. The tert-butyl ester moiety in this complex molecule was found to be stable to hydrolysis in the gastrointestinal tract, highlighting the utility of this functional group in prodrug design. This demonstrates how the fundamental structure of a substituted tert-butyl oxohexanoate can be incorporated into highly elaborate molecules to create new therapeutic agents.

Green Chemistry Principles Applied to Tert Butyl 2 Methyl 3 Oxohexanoate Synthesis and Transformations

Environmentally Benign Synthetic Strategies

Traditional methods for synthesizing β-keto esters, such as the Claisen condensation, often rely on strong bases and anhydrous organic solvents, which can be hazardous and generate significant waste. libretexts.orgnih.gov Green alternatives aim to mitigate these issues by employing safer reaction media and reducing or eliminating the need for catalysts.

Catalyst-Free and Aqueous Medium Reactions

While specific research on catalyst-free, aqueous synthesis of tert-butyl 2-methyl-3-oxohexanoate is not extensively documented, the principles can be applied from broader studies on related compounds. The use of water as a solvent is a primary goal of green chemistry. For instance, the synthesis of other heterocyclic compounds has been achieved in aqueous mediums, sometimes facilitated by surfactants to create micelles that act as microreactors. google.com This approach can enhance reaction rates and selectivity.

Furthermore, catalyst-free methods are highly desirable as they simplify purification processes and avoid the use of potentially toxic and expensive catalysts. Research on other carbonyl condensations has shown that under certain conditions, such as high temperature or pressure, the need for a catalyst can be circumvented. One-pot reactions in aqueous media, sometimes using readily available and safe nitrogen sources like aqueous ammonium (B1175870) hydroxide, have been successful for creating related unsaturated amino esters and ketones without any catalyst. eurekaselect.com

Solvent-Free and Minimal Solvent Approaches

Eliminating organic solvents is a key objective in green chemistry. Solvent-free, or solid-state, reactions can be conducted by grinding reactants together, often leading to reduced reaction times and higher yields. An efficient, scalable, and operationally simple one-pot, two-step strategy for the nucleophilic formylation of trifluoromethyl ketones has been demonstrated under solvent-free conditions, showcasing the potential of this approach. us.es

Energy-Efficient Methodologies

Reducing energy consumption is another pillar of green chemistry. Novel energy sources can often accelerate reaction rates, leading to shorter reaction times and lower energy input compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of 2-oxindole derivatives, microwave assistance reduced reaction times from hours to just a few minutes, with high yields of up to 98%. nih.gov This method offers uniform heating and can lead to different product selectivities compared to conventional methods. Although direct application to this compound is not specified in the search results, the successful application in similar condensation reactions suggests its high potential. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Oxindole Derivatives

| Method | Reaction Time | Yield (%) |

| Conventional (Reflux) | 3 hours | Variable |

| Microwave (Domestic) | 8 minutes | Up to 98% |

| Microwave (Reactor) | 9 minutes | Up to 98% |

This table is illustrative of the benefits of microwave synthesis in related chemical reactions, based on data for 2-oxindole synthesis. nih.gov

Ultrasonication and Photo-Catalysis

Ultrasonication, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a liquid medium, creating localized high-pressure and high-temperature spots that can drive chemical reactions. nih.gov This technique has been successfully used to promote multicomponent reactions for synthesizing various heterocyclic compounds, often resulting in shorter reaction times and higher yields under mild conditions. nih.gov It has been described as a green and effective activation method for various syntheses, often performed at room temperature with quantitative yields in catalyst-free and solvent-free systems. eurekaselect.com

Photo-catalysis, the use of light to activate a catalyst, is another energy-efficient method. It is particularly effective in degrading organic pollutants but also has applications in synthesis. The combination of ultrasound and photocatalysis, known as sonophotocatalysis, can further enhance reaction rates by increasing mass transfer and generating additional reactive species. nih.gov While specific examples for β-keto ester synthesis are limited, these technologies represent a frontier in green chemical production. rsc.org

Atom Economy and Waste Minimization in β-Keto Ester Chemistry

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com Reactions with high atom economy, such as addition and rearrangement reactions, are central to green chemistry as they inherently produce less waste. jocpr.com

The Claisen condensation, a fundamental reaction for creating β-keto esters, typically involves the reaction of two ester molecules to form the β-keto ester and an alcohol as a byproduct. libretexts.org While effective, the generation of this byproduct lowers the theoretical atom economy.

Reaction Type and Atom Economy

| Reaction Type | Description | Atom Economy |

| Addition | Reactants combine to form a single product with no other byproducts. | Can be 100% |

| Rearrangement | A molecule's structure is rearranged to form an isomer. | 100% |

| Substitution | Part of one molecule is replaced by another atom or group. | Less than 100% |

| Elimination | A molecule splits into two or more smaller molecules. | Less than 100% |

Improving the atom economy and minimizing waste in β-keto ester chemistry can be achieved through several strategies:

Catalytic Routes: Using catalysts allows for reactions to proceed under milder conditions and can improve selectivity, reducing the formation of unwanted side products. jk-sci.com Palladium-catalyzed reactions of allyl β-keto carboxylates, for example, offer new synthetic pathways that are not possible with conventional methods. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste from purification steps. nih.gov

Alternative Reagents: Employing reagents that are fully incorporated into the final product enhances atom economy. Exploring alternative reaction pathways that avoid traditional condensation mechanisms can lead to significant waste reduction. For instance, developing methods that bypass the need for protecting groups simplifies the synthesis and cuts down on waste-generating steps. jk-sci.com

By focusing on these green chemistry principles, the synthesis of this compound and other valuable β-keto esters can be made more sustainable and environmentally responsible. rsc.org

Biocatalysis as a Sustainable Pathway

Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, is a cornerstone of green chemistry. This approach offers numerous advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign solvents, primarily water. These factors contribute to processes with higher energy efficiency, reduced waste generation, and enhanced safety.

In the context of β-keto esters, a class of compounds to which this compound belongs, biocatalysis is frequently employed for stereoselective reductions of the ketone functionality to produce chiral hydroxy esters. These products are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often from microbial sources like Candida or Lactobacillus species, are commonly utilized for these transformations. The efficiency of these enzymatic reactions is often enhanced by employing whole-cell biocatalysts or by implementing cofactor regeneration systems for the required nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH).

Furthermore, lipases are another class of enzymes widely used for the transformation of esters. They can catalyze hydrolysis, esterification, and transesterification reactions with high selectivity. For instance, lipase-catalyzed transesterification is a common green method for modifying ester groups under mild conditions.

However, the application of these well-established biocatalytic methods specifically to this compound has not been documented in the available scientific literature. Consequently, there are no research findings, detailed experimental data, or data tables to present on the biocatalytic synthesis or transformation of this specific compound. The absence of such data precludes a detailed discussion on enzyme selection, reaction optimization, product yields, or the stereochemical outcomes of any potential biocatalytic reactions involving this compound.

Future research in the field of biocatalysis may explore the enzymatic reactivity of this compound, potentially unlocking sustainable routes for the synthesis of novel chiral synthons.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Catalytic Systems for α-Substituted β-Keto Esters

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. For α-substituted β-keto esters like tert-butyl 2-methyl-3-oxohexanoate, the development of novel asymmetric catalytic systems is a major research focus. These systems aim to control the stereochemistry at the α- and β-positions, leading to optically pure compounds that can serve as valuable chiral building blocks.

Recent breakthroughs include the use of ruthenium-based catalysts for the asymmetric hydrogenation of α-alkyl-substituted β-keto esters. For instance, a DIPSkewphos/3-AMIQ–Ru(II) catalyst system has been shown to effectively catalyze the dynamic kinetic resolution of various β-keto esters, yielding α-substituted β-hydroxy esters with excellent enantiomeric excess (≥99% ee) and diastereomeric ratios (anti/syn ≥ 99:1). acs.org The scalability of this process has been demonstrated, highlighting its potential for industrial application. acs.org

Another promising approach involves biocatalysis. Engineered SAM-dependent C-methyltransferases (CMTs) have been developed for the asymmetric α-alkylation of α-keto acids, achieving high turnover numbers and excellent enantioselectivity. nih.gov Ketoreductases (KREDs) are also being employed for the asymmetric reduction of α-amido- and α-cyanoalkyl-β-keto esters, producing optically pure β-hydroxy esters with high conversion rates and stereoselectivity (>99% de, >99% ee). researchgate.net The directed evolution of these enzymes is a key strategy to enhance their activity, stability, and substrate scope, paving the way for the efficient synthesis of complex chiral molecules. researchgate.net

Future research will likely focus on expanding the library of chiral ligands and metal complexes, as well as discovering and engineering novel enzymes to broaden the substrate scope and improve the efficiency and selectivity of these asymmetric transformations. The catalytic asymmetric mono-fluorination of related α-keto esters to produce β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives also points to a direction for creating novel fluorinated analogues. nih.gov

Table 1: Performance of Selected Asymmetric Catalytic Systems for β-Keto Ester Derivatives

| Catalyst System | Substrate Type | Product | Key Performance Metrics | Reference |

|---|---|---|---|---|

| DIPSkewphos/3-AMIQ–Ru(II) | α-Alkyl-substituted β-keto esters | α-Substituted β-hydroxy esters | ≥99% ee, anti/syn ≥ 99:1 | acs.org |

| Engineered SgvMVAV (CMT) & PaHMT | α-Keto acids | Enantioenriched α-alkylated keto acids | 95% yield, 99:1 e.r., TTN up to 7,700 | nih.gov |

| Ketoreductase (KRED) | α-Cyanoalkyl-β-keto esters | Optically pure β-hydroxy esters | >99% de, >99% ee, >99% conversion | researchgate.net |

Integration of Multicomponent Reactions in Flow Chemistry for Enhanced Efficiency

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. nih.gov The integration of MCRs with flow chemistry presents a powerful strategy for enhancing the efficiency, safety, and scalability of chemical synthesis. nih.govrsc.org

For compounds like this compound, which are derivatives of β-keto esters, MCRs such as the Passerini and Ugi reactions can be employed. nih.govnih.gov Studies have shown that α-substituted ketones can be effective carbonyl components in isonitrile-based MCRs, often exhibiting higher reactivity than their parent ketones. nih.govnih.gov This opens up avenues for creating diverse molecular frameworks from simple precursors. nih.gov

Flow microreactor systems are ideal platforms for MCRs. rsc.org They allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Furthermore, the sequential introduction of reagents at different stages of a flow system can prevent unwanted side reactions. rsc.org A multi-step flow protocol has been successfully developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls, demonstrating the potential for creating complex heterocyclic structures with high efficiency and sustainability. rsc.org The direct and sustainable synthesis of tertiary butyl esters has also been achieved using flow microreactors, showcasing the technology's applicability to the ester functional group present in the target molecule. nih.gov

Future research will likely focus on designing novel MCRs that can incorporate α-substituted β-keto esters and integrating these reactions into fully automated, multi-step flow systems for the on-demand synthesis of complex molecules.

Exploration of this compound in Advanced Materials Science

While the primary applications of β-keto esters have traditionally been in organic synthesis, there is emerging interest in their potential use in advanced materials science. The functional groups within this compound—a ketone, an ester, and an alkyl chain—provide handles for polymerization and modification, suggesting its potential as a monomer or a precursor to functional materials.

A notable example in a related area is the use of tert-butyl acetoacetate (B1235776) in the synthesis of intermediates for non-fullerene acceptors (NFAs) used in organic solar cells (OSCs). mdpi.com Specifically, the reaction of phthalic anhydride (B1165640) with tert-butyl acetoacetate yields an intermediate for 1H-indene-1,3(2H)-dione, a key component for the end-capping groups of high-performance NFAs. mdpi.com This highlights the potential of β-keto esters to serve as building blocks for electronically active organic materials.

The tert-butyl group itself is a common structural motif in materials science, often used to enhance solubility and influence the solid-state packing of organic molecules. ncert.nic.in The incorporation of this compound or its derivatives into polymer backbones or as side chains could be explored to tailor the physical and chemical properties of materials for specific applications, such as organic electronics, sensors, or specialty polymers.

Future research in this area will involve the systematic investigation of the polymerization of functionalized β-keto esters and the characterization of the resulting materials' properties. The unique combination of functional groups in this compound makes it an interesting candidate for the design of novel polymers and organic functional materials.

Advanced Computational Design for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and selectivity. For β-keto esters like this compound, advanced computational methods are being used to guide the design of new synthetic routes and to understand their chemical behavior.

Density Functional Theory (DFT) is a powerful method for analyzing the reactivity of β-keto esters. nih.gov By calculating parameters such as condensed Fukui functions and condensed dual descriptors, researchers can predict the most reactive sites within a molecule for both nucleophilic and electrophilic attack. nih.gov Such analyses have been used to design β-keto esters with potential antibacterial activity by correlating their electronic structure with their biological function. nih.govnih.gov This approach can be extended to predict the reactivity of this compound in various chemical transformations.

Molecular docking and molecular dynamics simulations are also being used to study the interaction of β-keto ester derivatives with biological targets, such as enzymes involved in bacterial quorum sensing. nih.govnih.gov These computational tools can predict binding affinities and interaction modes, guiding the design of molecules with specific biological activities.

Future research will leverage machine learning and artificial intelligence to build more accurate predictive models for reactivity and selectivity. By training algorithms on large datasets of experimental results, it will be possible to accelerate the discovery of new catalysts and reaction conditions for the selective transformation of complex molecules like this compound.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 201.14853 | 146.8 |

| [M+Na]+ | 223.13047 | 152.6 |

| [M-H]- | 199.13397 | 147.0 |

| [M+NH4]+ | 218.17507 | 166.3 |

| [M+K]+ | 239.10441 | 153.2 |

Data sourced from PubChemLite. uni.lu

Sustainable Synthesis of Complex Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, future research will emphasize the development of sustainable methods for its synthesis and derivatization.

One key area is the use of more environmentally friendly and cost-effective reagents and catalysts. A patent describes a novel and green process for synthesizing a related compound, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, which avoids the use of hazardous reagents like methoxydiethylborane and instead employs more benign alternatives. google.com This trend towards safer and more economical synthetic pathways is expected to continue.

Flow chemistry, as mentioned earlier, is a cornerstone of sustainable synthesis. nih.gov It can lead to significant reductions in waste and energy consumption compared to traditional batch processes. The use of aqueous acetonitrile (B52724) azeotrope in a flow system for the synthesis of β-keto 1,2,3-triazoles has been shown to be a greener alternative, with the solvent being largely recoverable and reusable. rsc.org

Biocatalysis also offers a sustainable route to complex derivatives. nih.govresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and are highly selective, reducing the need for protecting groups and minimizing the formation of byproducts. The development of multi-enzyme cascade systems, potentially in a one-pot setup, represents a highly efficient and sustainable approach to synthesizing valuable chiral compounds from simple precursors. researchgate.net

Future efforts will focus on combining these strategies—benign reagents, flow chemistry, and biocatalysis—to create truly sustainable manufacturing processes for complex molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for tert-butyl 2-methyl-3-oxohexanoate?

- Synthesis : The compound is typically synthesized via multi-step reactions involving esterification or ketone formation under controlled conditions. Key steps include protecting group strategies (e.g., tert-butyl esters) and oxidation/reduction sequences. For example, analogous syntheses (e.g., tert-butyl carbamates) require precise temperature control, anhydrous solvents (e.g., THF or dichloromethane), and catalysts like DMAP (4-dimethylaminopyridine) .

- Characterization : Analytical techniques such as thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are critical for verifying purity and structure. High-resolution mass spectrometry (HRMS) confirms molecular weight .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Temperature | 0–25°C (for sensitive intermediates) |

| Solvent | Anhydrous THF or DCM |

| Catalyst | DMAP or pyridine |

| Reaction Time | 4–24 hours (monitored via TLC) |

Q. What safety protocols and handling practices are essential for this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, NIOSH-approved respirators (e.g., P95) are recommended .

- Storage : Store in tightly sealed containers at 2–8°C to prevent degradation. Avoid heat, sparks, and open flames due to potential flammability of tert-butyl esters .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Ensure proper ventilation during cleanup .

Advanced Research Questions

Q. How can experimental design optimize the yield and selectivity of this compound synthesis?

- Design of Experiments (DOE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been employed in epoxidation reactions with tert-butyl hydroperoxide (TBHP), where statistical analysis identified optimal molar ratios and reaction times .

- Case Study : In analogous epoxidation reactions, a 3:1 TBHP:substrate ratio at 60°C in 1,2-dichloroethane maximized conversion (85%) while minimizing side products .

Q. How do structural contradictions between computational predictions and experimental data arise in tert-butyl derivatives?

- Conformational Analysis : Low-temperature NMR and DFT calculations reveal discrepancies in tert-butyl group positioning. For instance, axial vs. equatorial conformers in saturated six-membered rings may differ between solid-state (X-ray) and solution (NMR) due to solvent interactions. Explicit solvent modeling in DFT is required to align computational results with experimental observations .

- Example : In triazinanes, the tert-butyl group adopts an axial position in crystals but equilibrates in solution. This highlights the need for multi-technique validation (NMR, X-ray, DFT) .

| Conformer | Solid-State (X-ray) | Solution (NMR/DFT) |

|---|---|---|

| Axial tert-butyl | Stable | Rare |

| Equatorial tert-butyl | Unstable | Dominant (with solvent corrections) |

Q. What environmental or biological factors influence the stability and reactivity of this compound?

- Environmental Stability : pH and temperature critically affect hydrolysis rates. For example, tert-butyl esters hydrolyze faster under acidic (pH < 3) or basic (pH > 10) conditions, forming carboxylic acids. Kinetic studies using HPLC can quantify degradation pathways .

- Biological Interactions : Preliminary studies on analogous carbamates suggest tert-butyl groups may enhance membrane permeability but reduce aqueous solubility. Pharmacokinetic profiling (e.g., logP measurements) is recommended to assess bioavailability .

Methodological Recommendations

- Contradiction Resolution : When NMR and computational data conflict, validate with variable-temperature (VT) NMR or isotopic labeling to probe dynamic equilibria .

- Data Reproducibility : Document solvent purity, humidity levels, and catalyst batch numbers, as minor variations can significantly alter reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.